7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate
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Overview
Description
7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate: is a complex organic compound belonging to the class of imidazo[1,5-a]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate typically involves the condensation of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in the presence of trifluoroacetic acid (TFA). This reaction forms the imidazo[1,5-a]pyrazine core, which is then further functionalized to introduce the tert-butyl and ethyl groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and alcohols under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
- tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
- tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Uniqueness: Compared to these similar compounds, 7-tert-Butyl 5-ethyl 5,6-dihydroimidazo[1,5-a]pyrazine-5,7(8H)-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, which can influence its reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets.
Properties
IUPAC Name |
7-O-tert-butyl 5-O-ethyl 6,8-dihydro-5H-imidazo[1,5-a]pyrazine-5,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-5-20-12(18)11-8-16(13(19)21-14(2,3)4)7-10-6-15-9-17(10)11/h6,9,11H,5,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMMJMZFMAYRCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC2=CN=CN12)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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